1-(3-bromo-4-propoxyphenyl)-3-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione
Overview
Description
1-(3-bromo-4-propoxyphenyl)-3-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C20H19BrN2O4 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.05282 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoluminescent Properties and Electronic Applications
A study by Beyerlein and Tieke (2000) discusses the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), which is structurally related to 1-(3-bromo-4-propoxyphenyl)-3-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione. These polymers display strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Inhibitory Effects in Biological Systems
Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, suggesting potential biological applications. These compounds showed potent, competitive inhibition in vitro, indicating their relevance in biochemical research (Rooney et al., 1983).
Fungicidal Activity
A study by Guihua et al. (2014) synthesized β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating visible fungicidal activity against various pathogens. This suggests the potential use of related compounds in agricultural and biological applications (Guihua, Chu, Chen, & Yang, 2014).
Photochromic and Fluorescent Properties
Shepelenko et al. (2014) reported the synthesis of asymmetric dihetarylethenes containing pyrrolidine-2,5-dione derivatives, which exhibit photochromic and fluorescent properties. This suggests applications in materials science, particularly in developing novel photo-responsive materials (Shepelenko et al., 2014).
Antimicrobial Properties
Gein et al. (2009) explored the antimicrobial activities of compounds derived from substituted 4-acylpyrrolin-2-ones, indicating the potential medicinal and biological applications of structurally similar compounds (Gein, Mikhalev, Voronina, Vakhrin, & Babushkina, 2009).
Electronic Applications in Polymer Solar Cells
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte based on the pyrrolo[3,4-c]pyrrole-1,4-dione unit for use as an electron transport layer in polymer solar cells. This highlights the potential application of related compounds in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Properties
IUPAC Name |
1-(3-bromo-4-propoxyphenyl)-3-(4-methoxyanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-10-27-18-9-6-14(11-16(18)21)23-19(24)12-17(20(23)25)22-13-4-7-15(26-2)8-5-13/h4-9,11-12,22H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDUGUKDCQIBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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